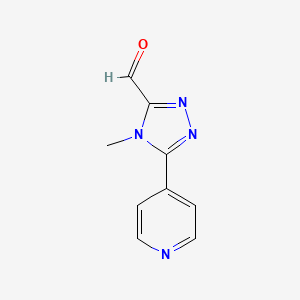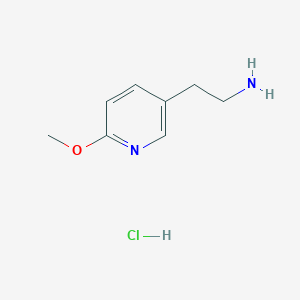![molecular formula C10H8N2O2 B11906768 1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol CAS No. 23012-72-8](/img/structure/B11906768.png)
1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol is a chemical compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure that contains at least one atom other than carbon. In this case, the compound features a fused ring system that includes both furan and quinoxaline moieties. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of o-arylalkynylquinoline aldehydes, which undergo a nucleophilic addition/cyclization reaction in the presence of catalysts such as cesium fluoride and trimethyl trifluoromethyl silane . The reaction conditions often include the use of solvents like water and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using scalable catalysts, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its antioxidant and radical-scavenging activities.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to stabilize free radicals and prevent oxidative damage to biomolecules . The compound’s structure allows it to interact with and neutralize reactive oxygen species, thereby protecting cells and tissues from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol include other furoquinoline and quinoxaline derivatives, such as:
- 1-methyl-1,3-dihydrofuro[3,4-b]quinoxalin-1-ol 4,9-dioxide
- 4-methyl-2,3-dihydrofuro[2,3-b]quinolin-6-ol
Uniqueness
What sets this compound apart from similar compounds is its specific ring structure and the presence of the hydroxyl group, which contribute to its unique chemical reactivity and biological activity
Properties
CAS No. |
23012-72-8 |
|---|---|
Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
1,3-dihydrofuro[3,4-b]quinoxalin-3-ol |
InChI |
InChI=1S/C10H8N2O2/c13-10-9-8(5-14-10)11-6-3-1-2-4-7(6)12-9/h1-4,10,13H,5H2 |
InChI Key |
LOZVTTOKTVNIAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC3=CC=CC=C3N=C2C(O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11906716.png)









![2-Chlorooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B11906784.png)
